REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[Cl:26][C:27]([Cl:31])([Cl:30])[CH2:28]O>ClCCl>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:28][C:27]([Cl:31])([Cl:30])[Cl:26])=[O:11])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
9.28 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
6.47 mL
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water, saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
WAIT
|
Details
|
The oil was left
|
Type
|
WAIT
|
Details
|
standing overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)CC(=O)OCC(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |